molecular formula C15H13ClO3 B1449984 (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-64-1

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Cat. No.: B1449984
CAS No.: 938458-64-1
M. Wt: 276.71 g/mol
InChI Key: WAZZHPURGZNSOS-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone is an organic compound with the molecular formula C15H13ClO3 It is a member of the methanone family, characterized by the presence of a ketone group (C=O) bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-(methoxymethoxy)phenyl magnesium bromide. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of 3-chlorobenzoic acid and 3-(methoxymethoxy)benzoic acid.

    Reduction: Formation of (3-chlorophenyl)[3-(methoxymethoxy)phenyl]methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings may participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
  • (3-Chlorophenyl)[3-(methoxy)phenyl]methanone
  • (3-Chlorophenyl)[3-(hydroxymethoxy)phenyl]methanone

Uniqueness

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the aromatic rings. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-7-3-5-12(9-14)15(17)11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZHPURGZNSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650775
Record name (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-64-1
Record name (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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